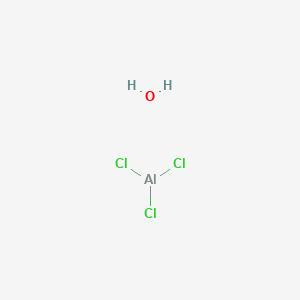

塩化アルミニウム水和物

概要

説明

Aluminum chloride hydrate is a chemical compound with the formula AlCl₃·xH₂O. It is a hydrated form of aluminum chloride, where water molecules are coordinated to the aluminum ion. This compound is typically found as colorless crystals and is highly hygroscopic, meaning it readily absorbs moisture from the air. Aluminum chloride hydrate is used in various industrial and laboratory applications due to its reactivity and catalytic properties .

科学的研究の応用

高純度アルミニウム生産のための電解

塩化アルミニウム水和物は、高純度アルミニウムを製造する電解プロセスで使用されます。 この方法は、特に中程度の生産量の場合、従来のBayer–Hall–Héroultサイクルの代替手段と考えられています。 . 塩化アルミニウムの電解を含む塩素プロセスは、効率的な生産方法として開発の可能性があるため注目を集めています。 .

有機合成における触媒

有機化学の分野では、塩化アルミニウム水和物は、Friedel-Craftsアルキル化反応の触媒として機能します。 . この反応は、医薬品やファインケミカルを含む、複雑な有機化合物の合成において基本的なものです。

アルミナエアロゲルの製造

塩化アルミニウム水和物は、高表面積のアルミナエアロゲルを合成するゾル-ゲル処理方法の前駆体として作用します。 . これらのエアロゲルは、高い多孔質性と表面積のために、断熱材、吸着剤、触媒として用途があります。

薄膜のドーパント

この化合物は、超音波スプレー熱分解によるAlドープZnO薄膜の合成におけるドーパントとして使用されます。 . これらの薄膜は、導電性と透明性のために、電子機器とオプトエレクトロニクスにおいて重要です。

粘土からのアルミナ

研究では、カオリナイト粘土からの塩化アルミニウム六水和物とアルミナの回収が検討されています。 . このプロセスは、国内産の原料からアルミナを製造するために重要であり、粘土-HCl浸出の経済性を向上させることを目的とした修正が加えられています。

熱加水分解研究

塩化アルミニウム水和物は、高シリコン含有原料からのアルミナ製造プロセスの一部として、熱加水分解を受けます。 . 塩化アルミニウム水和物の熱加水分解に関する研究は、得られたアルミナ粉末の相組成と物理的特性を理解するのに役立ちます。

アルミナの塩素化

この化合物は、塩素に対して高い反応性を示すアルミナの調製における、アルミナの塩素化プロセスに関与しています。 . これは、特に電解によるアルミニウム金属の製造において関連しています。

物理化学的研究

塩化アルミニウム水和物は、焼成中の還元剤の存在など、さまざまな条件下での挙動を理解するための物理化学的研究の対象となっています。 . これらの研究は、冶金における新素材やプロセスの開発に貢献しています。

作用機序

Target of Action

Aluminum chloride hydrate, also known as aluminum chlorohydrate, primarily targets the eccrine sweat ducts in the human body . It is commonly used as an active ingredient in antiperspirants . In water purification, it acts as a coagulant to remove dissolved organic matter and colloidal particles present in suspension .

Mode of Action

The mode of action of aluminum chloride hydrate involves the formation of a tenuous membrane within the sweat ducts. This is achieved by the aluminum salts plugging the eccrine sweat pores and forming aggregates with sweat proteins that bind to the wall of the sweat duct . This action effectively reduces excessive sweating .

Biochemical Pathways

It is known that aluminum chloride hydrate can cause hazardous effects, including detrimental biochemical and histological changes, when there is increased concentration in the body

Pharmacokinetics

It is known that the penetration of aluminum chlorohydrate following dermal application is minimal, with the rate being around 001% and up to 006% in pre-damaged skin .

Result of Action

The primary result of the action of aluminum chloride hydrate is the reduction of excessive sweating when used as an antiperspirant . In water purification, it helps in the removal of dissolved organic matter and colloidal particles . Long-term exposure to aluminum chloride hydrate can lead to hazardous effects, including detrimental biochemical and histological changes .

生化学分析

Biochemical Properties

The biochemical properties of Aluminum chloride hydrate are not fully understood. It is known that Aluminum chloride hydrate can interact with various biomolecules. For instance, it has been reported that Aluminum chloride can stimulate the expression of acetylcholinesterase , an important enzyme involved in neurotransmission.

Cellular Effects

The cellular effects of Aluminum chloride hydrate are complex and can vary depending on the context. For example, Aluminum chloride has been used to induce Alzheimer’s disease in rat models . In these models, Aluminum chloride exposure led to significant declines in cognitive function and alterations in antioxidant enzyme levels .

Molecular Mechanism

It is known that Aluminum chloride can form a large aluminum polycation , which may interact with various biomolecules and influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, Aluminum chloride hydrate can undergo various changes over time. For example, it has been reported that Aluminum chloride hydrate can decompose to generate hydrochloric acid gas when exposed to air .

Dosage Effects in Animal Models

The effects of Aluminum chloride hydrate can vary with different dosages in animal models. For example, in a study where rats were intraperitoneally administered with Aluminum chloride at a dose of 100 mg/kg body weight for 60 days, it stimulated the expression of acetylcholinesterase .

Metabolic Pathways

It is known that Aluminum chloride can interact with glucose metabolism .

Transport and Distribution

Due to its water-soluble nature , it is likely that it can be transported and distributed within cells and tissues through aqueous channels.

Subcellular Localization

Given its water-soluble nature , it is likely that it can be found in various aqueous compartments within the cell.

準備方法

Synthetic Routes and Reaction Conditions: Aluminum chloride hydrate can be synthesized by reacting aluminum metal with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hydrated form: [ \text{2Al} + 6\text{HCl} \rightarrow 2\text{AlCl}_3 + 3\text{H}_2 ] The aluminum chloride formed in this reaction can then be hydrated by dissolving it in water and allowing it to crystallize as the hydrate .

Industrial Production Methods: In industrial settings, aluminum chloride hydrate is often produced by the chlorination of alumina (aluminum oxide) in the presence of carbon at high temperatures. This process involves the following steps:

Chlorination: Alumina is reacted with chlorine gas in the presence of carbon to produce aluminum chloride. [ \text{Al}_2\text{O}_3 + 3\text{Cl}_2 + 3\text{C} \rightarrow 2\text{AlCl}_3 + 3\text{CO} ]

Hydration: The aluminum chloride is then dissolved in water to form the hydrate.

Types of Reactions:

Oxidation and Reduction: Aluminum chloride hydrate can undergo redox reactions, although it is more commonly involved in other types of chemical processes.

Substitution Reactions: It acts as a Lewis acid and can participate in substitution reactions, particularly in the Friedel-Crafts alkylation and acylation reactions.

Hydrolysis: When dissolved in water, aluminum chloride hydrate can hydrolyze to form aluminum hydroxide and hydrochloric acid. [ \text{AlCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 + 3\text{HCl} ]

Common Reagents and Conditions:

Friedel-Crafts Reactions: Aluminum chloride hydrate is used as a catalyst in Friedel-Crafts alkylation and acylation reactions, where it facilitates the formation of carbon-carbon bonds.

Hydrolysis: The hydrolysis reaction typically occurs in aqueous solutions at room temperature.

Major Products:

Friedel-Crafts Reactions: The major products are alkylated or acylated aromatic compounds.

Hydrolysis: The major products are aluminum hydroxide and hydrochloric acid.

Chemistry:

Catalysis: Aluminum chloride hydrate is widely used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions.

Precursor for Alumina: It serves as a precursor for the synthesis of high surface area alumina aerogels by sol-gel processing methods.

Biology and Medicine:

Antiperspirants: Aluminum chloride hydrate is used in antiperspirant formulations to reduce sweating by blocking sweat ducts.

Industry:

類似化合物との比較

Aluminum Chloride (Anhydrous): AlCl₃, used in similar catalytic applications but lacks the water of hydration.

Aluminum Chlorohydrate: Al₂Cl(OH)₅, used primarily in antiperspirants and water treatment.

Aluminum Sulfate: Al₂(SO₄)₃, used in water purification and as a mordant in dyeing.

Uniqueness: Aluminum chloride hydrate is unique due to its hydrated form, which makes it more suitable for certain applications where the presence of water is beneficial. Its high solubility in water and ability to act as a Lewis acid in aqueous solutions distinguish it from its anhydrous counterpart .

生物活性

Aluminum chloride hydrate (AlCl₃·6H₂O) is a compound widely recognized for its diverse biological activities and applications, particularly in dermatology and toxicology. This article reviews its biological effects, mechanisms of action, and implications for health, supported by case studies and research findings.

Aluminum chloride hydrate is a white crystalline solid that is soluble in water. It dissociates in aqueous solutions to release aluminum ions, which are the active species responsible for its biological effects. The compound is commonly used in antiperspirants and as a coagulant in water treatment processes.

Biological Activity Overview

The biological activity of aluminum chloride hydrate can be categorized into several key areas:

-

Skin Barrier Function :

- A study assessed the effect of 5% aluminum chloride hexahydrate on skin hydration and barrier function. The results indicated that it significantly improved stratum corneum moisture content and reduced transepidermal water loss (TEWL) under occlusive conditions, suggesting potential benefits for individuals with hyperhidrosis .

-

Toxicological Effects :

- Research has shown that aluminum chloride can induce various toxicological effects, particularly in the lungs and other organs. For instance, exposure to aluminum chloride resulted in histopathological changes in the hearts, livers, and kidneys of rabbits, indicating a dose-dependent toxicity . Additionally, studies have reported pulmonary alterations in animals exposed to aluminum compounds, highlighting concerns regarding respiratory health .

-

Tumorigenesis :

- Notably, aluminum chloride has been implicated in promoting tumorigenesis. In vitro studies demonstrated that exposure to aluminum chloride transformed normal murine mammary gland epithelial cells into a malignant phenotype characterized by changes in cell morphology and increased expression of markers associated with epithelial-mesenchymal transition (EMT) .

Efficacy in Hyperhidrosis Treatment

A clinical study involving 20 patients treated with 20% aluminum chloride solution for axillary hyperhidrosis showed that 60% experienced excellent results while 40% reported good outcomes. The onset of dryness was typically observed within 3 days, with effects lasting up to 45 days . However, mild irritation was noted in some cases, manageable with topical steroids.

Histopathological Studies

In a controlled study on rabbits, significant histopathological changes were observed after administration of aluminum chloride hexahydrate. These included atrophy of glomerular capillary tufts and congestion of intertubular blood vessels, suggesting renal toxicity . This highlights the need for caution when using aluminum compounds therapeutically.

Comparative Toxicity Data

| Study | Organism | Exposure Duration | Findings |

|---|---|---|---|

| Drew et al. (1974) | Rabbits | 5 days | Pulmonary effects observed at high doses |

| Steinhagen et al. (1978) | Rats & Guinea Pigs | 6 months | Increased lung weight; no pulmonary edema |

| Chagnac et al. (1987) | Rabbits | Not specified | Significant cardiac, hepatic, and renal changes |

The biological activity of aluminum chloride hydrate is primarily mediated through its interaction with cellular components:

特性

IUPAC Name |

trichloroalumane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYKLJBSARHIDI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Al](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-13-6, 10124-27-3 | |

| Record name | Aluminum trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。